molecular formula C21H20N2O5 B4949557 (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4949557
M. Wt: 380.4 g/mol
InChI Key: YWHOVOMJYYKRAZ-WJDWOHSUSA-N
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Description

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring substituted with a dimethoxyphenyl and an ethylphenyl group, making it a unique structure for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the diazinane ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process, making it viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid:

Uniqueness

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and ethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-4-13-7-5-6-8-17(13)23-20(25)16(19(24)22-21(23)26)11-14-9-10-15(27-2)12-18(14)28-3/h5-12H,4H2,1-3H3,(H,22,24,26)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHOVOMJYYKRAZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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